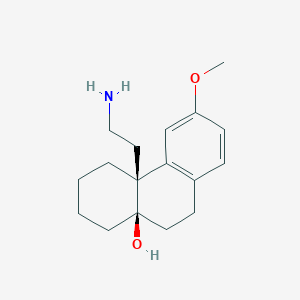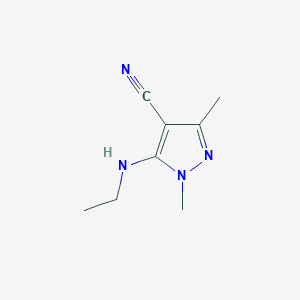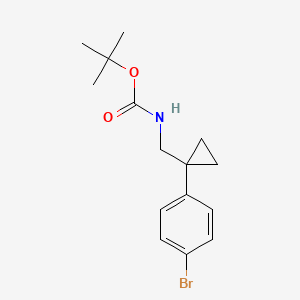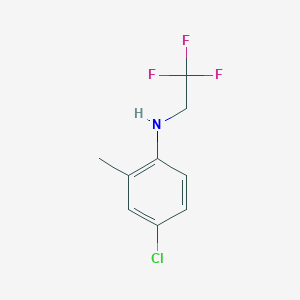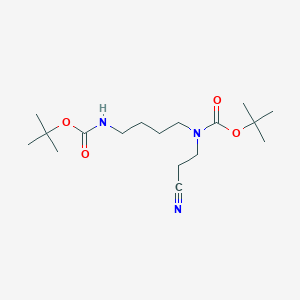
4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
化学反応の分析
Types of Reactions: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-methanol.
Substitution: Substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
作用機序
The mechanism of action of 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity .
類似化合物との比較
4-(1H-1,2,4-Triazol-1-YL)benzoic acid: Similar structure but with a benzene ring instead of a thiophene ring.
4-(1H-1,2,4-Triazol-1-YL)phenol: Contains a phenol group instead of an aldehyde group.
Uniqueness: 4-(1H-1,2,4-Triazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a thiophene ring and an aldehyde group, which can impart distinct electronic and steric properties.
特性
分子式 |
C7H5N3OS |
|---|---|
分子量 |
179.20 g/mol |
IUPAC名 |
4-(1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-2-7-1-6(3-12-7)10-5-8-4-9-10/h1-5H |
InChIキー |
HXTLJVYANNRSQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1N2C=NC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)



![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)

![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
